molecular formula C19H16ClNO2 B2772075 5-(4-chlorophenyl)-2-methyl-N-(4-methylphenyl)furan-3-carboxamide CAS No. 941237-65-6

5-(4-chlorophenyl)-2-methyl-N-(4-methylphenyl)furan-3-carboxamide

Cat. No.: B2772075
CAS No.: 941237-65-6
M. Wt: 325.79
InChI Key: CTBDCADBRAMCJG-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-2-methyl-N-(4-methylphenyl)furan-3-carboxamide is a synthetic organic compound belonging to the furan class of heterocyclic compounds It features a furan ring substituted with a 4-chlorophenyl group, a 2-methyl group, and an N-(4-methylphenyl)carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-2-methyl-N-(4-methylphenyl)furan-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-2-methyl-N-(4-methylphenyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals due to its potential biological activities.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Materials Science: It may be utilized in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-2-methyl-N-(4-methylphenyl)furan-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and the substituted phenyl groups may play a crucial role in these interactions by fitting into the active site of the target protein and forming non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-2-methylfuran-3-carboxamide: Lacks the N-(4-methylphenyl) group.

    5-(4-methylphenyl)-2-methylfuran-3-carboxamide: Lacks the 4-chlorophenyl group.

    5-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid: Contains a carboxylic acid group instead of the carboxamide group.

Uniqueness

5-(4-chlorophenyl)-2-methyl-N-(4-methylphenyl)furan-3-carboxamide is unique due to the presence of both the 4-chlorophenyl and N-(4-methylphenyl) groups, which may confer distinct chemical and biological properties. The combination of these substituents can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(4-chlorophenyl)-2-methyl-N-(4-methylphenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-12-3-9-16(10-4-12)21-19(22)17-11-18(23-13(17)2)14-5-7-15(20)8-6-14/h3-11H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBDCADBRAMCJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(OC(=C2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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